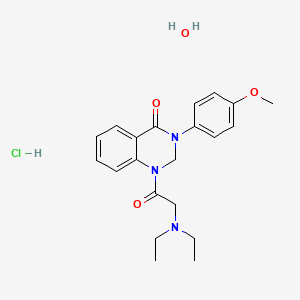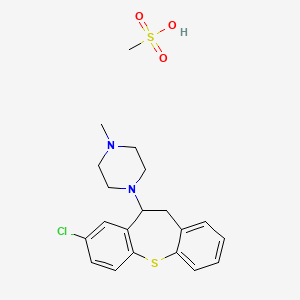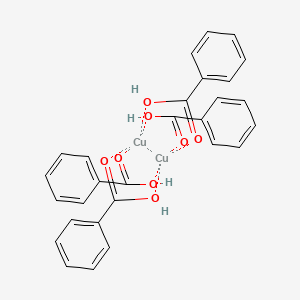
Benzoic acid;copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;copper, also known as copper benzoate, is a coordination complex derived from the cupric ion and the conjugate base of benzoic acid. This compound has the chemical formula Cu(C₆H₅CO₂)₂(H₂O)ₓ and is known for its blue color. It is used in various applications, including as a source of blue light in fireworks .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper benzoate can be synthesized by combining aqueous solutions of potassium benzoate with copper sulfate. The reaction produces hydrated copper benzoate as a pale blue solid: [ 4 \text{C}_6\text{H}_5\text{CO}_2\text{K} + 2 \text{CuSO}_4 \cdot 5\text{H}_2\text{O} \rightarrow \text{Cu}_2(\text{C}_6\text{H}_5\text{CO}_2)_4(\text{H}_2\text{O})_2 + 2 \text{K}_2\text{SO}_4 + 8 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, copper benzoate is produced by reacting basic copper carbonate with benzoic acid at elevated temperatures (70-80°C) for 2-3 hours. The mixture is then filtered, concentrated, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Copper benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Air, permanganate, chromic acid, hypochlorite, and dilute nitric acid are commonly used oxidizing agents for benzoic acid.
Decarboxylation Conditions: The decarboxylative hydroxylation reaction is carried out at 35°C using copper carboxylates.
Major Products
Scientific Research Applications
Copper benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of copper benzoate involves:
Radical Mechanism: In decarboxylative hydroxylation, a copper–oxygen species abstracts a hydrogen atom to form a radical, followed by hydroxyl transfer from copper to carbon.
Catalytic Activity: Copper (I) oxide acts as a stable catalyst in the production of benzene from benzoic acid, driven by the unique properties of subcritical water.
Comparison with Similar Compounds
Similar Compounds
Copper Salicylate: Another copper coordination complex with similar properties.
Phenylcopper: A compound with a phenyl group attached to copper.
Uniqueness
Copper benzoate is unique due to its ability to produce blue flames in fireworks and its role in synthesizing phenols through decarboxylative hydroxylation .
Properties
CAS No. |
15350-13-7 |
|---|---|
Molecular Formula |
C28H24Cu2O8 |
Molecular Weight |
615.6 g/mol |
IUPAC Name |
benzoic acid;copper |
InChI |
InChI=1S/4C7H6O2.2Cu/c4*8-7(9)6-4-2-1-3-5-6;;/h4*1-5H,(H,8,9);; |
InChI Key |
YDZSDWMLHCSSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


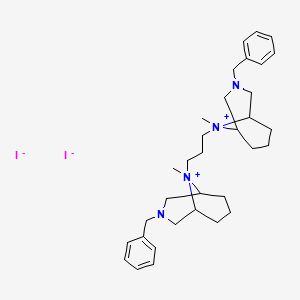
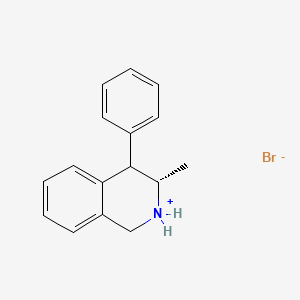
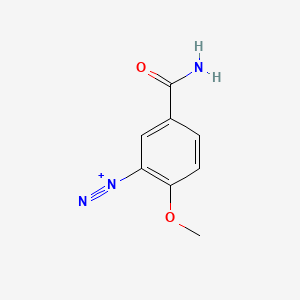
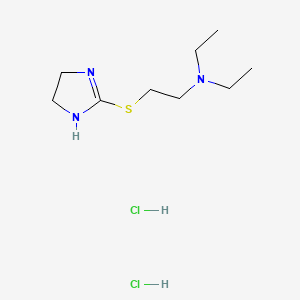
![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)
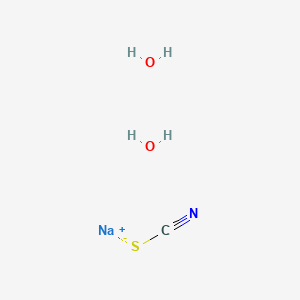
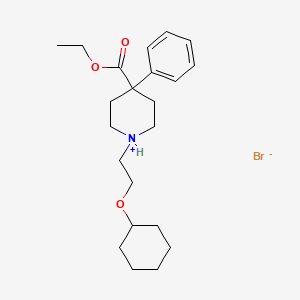
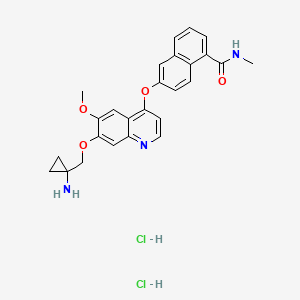
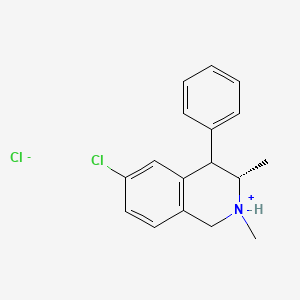
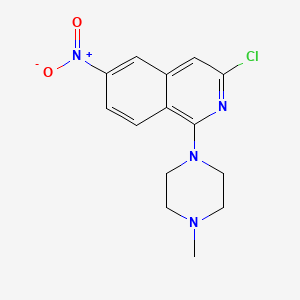
![[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate](/img/structure/B13735138.png)
